molecular formula C7H12O2 B009327 3-Methyl-2-hexenoic acid CAS No. 27960-21-0

3-Methyl-2-hexenoic acid

Cat. No.: B009327
CAS No.: 27960-21-0
M. Wt: 128.17 g/mol
InChI Key: NTWSIWWJPQHFTO-AATRIKPKSA-N
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Mechanism of Action

Target of Action

3-Methyl-2-hexenoic acid (TMHA) is an unsaturated short-chain fatty acid that primarily targets the olfactory receptors in humans . It is secreted in sweat by the axillary (underarm) apocrine glands of Caucasians and some Asians . A specific olfactory receptor, OR51B2, has been associated with TMHA .

Mode of Action

TMHA interacts with its target olfactory receptors, triggering a response that is perceived as a specific odor. This interaction is part of the body’s complex olfactory system, which allows us to detect and identify a wide array of scents .

Biochemical Pathways

The biochemical pathway of TMHA primarily involves its secretion in sweat and its subsequent interaction with olfactory receptors. It is a key component of human underarm odor . When TMHA is secreted in sweat, it can be broken down by skin bacteria, contributing to body odor .

Pharmacokinetics

It is known that tmha is secreted in sweat . Once secreted, it can interact with olfactory receptors or be broken down by skin bacteria .

Result of Action

The primary result of TMHA’s action is the production of body odor. TMHA has a hircine odor, and it is one of the fatty acids contributing to Caucasian men’s underarm odor . It has also been associated with the peculiar body odor exhibited by some schizophrenia patients .

Action Environment

The action of TMHA can be influenced by various environmental factors. For instance, the presence of skin bacteria can affect the breakdown of TMHA and thus the intensity of body odor . Additionally, factors such as diet, hygiene, and individual metabolic differences can influence the production and perception of TMHA-related body odor .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-hexenoic acid is known to interact with various enzymes and proteins. It is a key component of human underarm odor and is associated with a SNP in OR51B2 . This suggests that it interacts with olfactory receptors, influencing the perception of body odor .

Cellular Effects

In terms of cellular effects, this compound is believed to reflect the metabolic condition of an individual . Changes in the body’s metabolic or infectious disease status often result in a change in body odor, suggesting that this compound plays a role in cellular metabolic processes .

Molecular Mechanism

It is known to be involved in olfactory signaling, binding to specific olfactory receptors and influencing the perception of body odor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it was found to be the only component that consistently differed in sweat from patients with schizophrenia and sweat from control subjects . Subsequent studies showed that it was detected in sweat from both normal subjects and patients with schizophrenia .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a volatile organic compound (VOC) emitted from the human body, and the components of VOCs usually reflect the metabolic condition of an individual .

Transport and Distribution

It is known to be secreted in sweat by the axillary apocrine glands .

Subcellular Localization

Given that it is secreted in sweat, it is likely to be produced in sweat glands and then released into the extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexenoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product quality .

Properties

IUPAC Name

(E)-3-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020850
Record name trans-3-Methyl-2-hexenoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27960-21-0, 35205-70-0
Record name (2E)-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name (2E)-3-methylhex-2-enoic acid
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Record name 3-methylhex-2-enoic acid
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Record name 3-METHYL-2-HEXENOIC ACID, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-Methyl-2-hexenoic acid and why is it relevant?

A: this compound (3M2H) is a key volatile organic compound contributing to human axillary odor. It's primarily released by apocrine glands located in the underarm region. While odorless in its precursor form, bacterial action, particularly from Corynebacteria species, cleaves 3M2H from its precursor, generating the characteristic "sweaty" smell. [, , , ]

Q2: What is the role of this compound in human body odor?

A: this compound is one of the most abundant volatile compounds found in male axillary odor. [, ] It's released from odorless precursors by bacterial enzymes, contributing to the characteristic "sweaty" smell. Interestingly, this compound, along with other axillary secretions, has been suggested to play a role in menstrual cycle alterations, although the exact mechanisms remain unclear. [, ]

Q3: How is this compound generated in the body?

A: this compound isn't directly secreted but exists in an odorless precursor form bound to specific carrier proteins within apocrine gland secretions. These carrier proteins, ASOB1 (45 kDa) and ASOB2 (26 kDa), transport the odorless precursors to the skin surface. [, ]

Q4: What is the role of bacteria in the formation of this compound-related body odor?

A: Bacteria residing in the axillary region, particularly Corynebacteria species, play a crucial role. They produce a specific enzyme, Nα-acyl-glutamine aminoacylase (N-AGA), which cleaves the odorless this compound precursor, releasing the volatile, odorous 3M2H. [, ]

Q5: Can the production of this compound be controlled?

A: Research into controlling this compound production for odor control is ongoing. Targeting the bacterial enzyme N-AGA responsible for cleaving the odorless precursor is one potential avenue. [] Additionally, understanding the individual variations in precursor concentrations and the diversity of volatile carboxylic acids released could lead to more personalized approaches. []

Q6: What is the structure of this compound?

A: this compound is an unsaturated carboxylic acid with a double bond between carbon atoms 2 and 3. It exists in two isomeric forms: (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid. [, , ]

Q7: Has the presence of this compound been linked to any specific conditions?

A: While earlier studies suggested a potential link between this compound and schizophrenia, subsequent research has refuted this claim, finding no significant differences in its levels between schizophrenic and normal individuals. [, ]

Q8: Can this compound be synthesized in the lab?

A: Yes, several methods have been developed for the synthesis of this compound. One approach uses the Emmons reaction, starting with 1-14C-2-pentanone. [] Another method involves a stereospecific synthesis. []

Q9: How is this compound detected and quantified?

A: Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of this compound in various samples, including sweat and axillary secretions. [, ] Recent advancements utilize proton transfer reaction – mass spectrometry for studying the compound's interaction with different textile types. []

Q10: What are the potential applications of research on this compound?

A: Understanding the production and release of this compound is valuable for developing effective deodorant and antiperspirant formulations. [] Further investigation into its role as a potential human chemosignal and its impact on menstrual cycles could have implications for reproductive biology research. [, ]

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